![molecular formula C12H7F5O3 B5781159 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one](/img/structure/B5781159.png)
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
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Overview
Description
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one, also known as Meclofenoxate or Centrophenoxine, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the late 1950s by D. Bovet and his colleagues at the Institute of Pharmacology in Milan, Italy. Since then, Meclofenoxate has been extensively studied for its potential benefits in improving cognitive function and memory.
Mechanism of Action
The exact mechanism of action of 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in memory and cognitive function.
Biochemical and Physiological Effects
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the production of RNA and protein in brain cells, as well as to increase the uptake of glucose and oxygen by these cells. It has also been shown to have antioxidant properties, which may help to protect brain cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee in lab experiments is its ability to improve cognitive function and memory, which can be useful in a wide range of research studies. However, there are also some limitations to its use, including potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of potential future directions for research on 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee. One area of interest is in developing new formulations or delivery methods for the compound, such as liposomal or nanoparticle-based formulations. Another area of interest is in exploring the potential benefits of 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee in treating other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is also interest in further exploring the underlying mechanisms of action of 7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee, in order to better understand its potential benefits and limitations.
Synthesis Methods
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee can be synthesized through a multi-step process that involves the reaction of pentafluoroethyl bromide with 7-hydroxy-4H-chromen-4-one in the presence of a base, followed by methylation of the resulting intermediate with dimethyl sulfate. The final product is obtained after purification by recrystallization.
Scientific Research Applications
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-onee has been used in a wide range of scientific research studies, particularly in the field of neuroscience. It has been shown to have potential benefits in improving cognitive function and memory, as well as in treating certain neurological disorders such as Alzheimer's disease and dementia.
properties
IUPAC Name |
7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5O3/c1-19-6-2-3-7-8(18)5-10(20-9(7)4-6)11(13,14)12(15,16)17/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVXTYZBQVJDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348261 |
Source
|
Record name | 7-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
CAS RN |
381697-82-1 |
Source
|
Record name | 7-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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